Cas no 2228371-99-9 (2-methyl-4-2-(methylsulfanyl)phenylbutan-2-amine)
2-methyl-4-2-(methylsulfanyl)phenylbutan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-4-2-(methylsulfanyl)phenylbutan-2-amine
- EN300-1751698
- 2228371-99-9
- 2-methyl-4-[2-(methylsulfanyl)phenyl]butan-2-amine
-
- Inchi: 1S/C12H19NS/c1-12(2,13)9-8-10-6-4-5-7-11(10)14-3/h4-7H,8-9,13H2,1-3H3
- InChI Key: RXJWIOKBPDIUSH-UHFFFAOYSA-N
- SMILES: S(C)C1C=CC=CC=1CCC(C)(C)N
Computed Properties
- Exact Mass: 209.12382078g/mol
- Monoisotopic Mass: 209.12382078g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 51.3Ų
2-methyl-4-2-(methylsulfanyl)phenylbutan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1751698-1g |
2-methyl-4-[2-(methylsulfanyl)phenyl]butan-2-amine |
2228371-99-9 | 1g |
$1142.0 | 2023-09-20 | ||
| Enamine | EN300-1751698-5g |
2-methyl-4-[2-(methylsulfanyl)phenyl]butan-2-amine |
2228371-99-9 | 5g |
$3313.0 | 2023-09-20 | ||
| Enamine | EN300-1751698-10g |
2-methyl-4-[2-(methylsulfanyl)phenyl]butan-2-amine |
2228371-99-9 | 10g |
$4914.0 | 2023-09-20 | ||
| Enamine | EN300-1751698-0.05g |
2-methyl-4-[2-(methylsulfanyl)phenyl]butan-2-amine |
2228371-99-9 | 0.05g |
$959.0 | 2023-09-20 | ||
| Enamine | EN300-1751698-0.1g |
2-methyl-4-[2-(methylsulfanyl)phenyl]butan-2-amine |
2228371-99-9 | 0.1g |
$1005.0 | 2023-09-20 | ||
| Enamine | EN300-1751698-0.25g |
2-methyl-4-[2-(methylsulfanyl)phenyl]butan-2-amine |
2228371-99-9 | 0.25g |
$1051.0 | 2023-09-20 | ||
| Enamine | EN300-1751698-0.5g |
2-methyl-4-[2-(methylsulfanyl)phenyl]butan-2-amine |
2228371-99-9 | 0.5g |
$1097.0 | 2023-09-20 | ||
| Enamine | EN300-1751698-1.0g |
2-methyl-4-[2-(methylsulfanyl)phenyl]butan-2-amine |
2228371-99-9 | 1g |
$1142.0 | 2023-05-26 | ||
| Enamine | EN300-1751698-2.5g |
2-methyl-4-[2-(methylsulfanyl)phenyl]butan-2-amine |
2228371-99-9 | 2.5g |
$2240.0 | 2023-09-20 | ||
| Enamine | EN300-1751698-5.0g |
2-methyl-4-[2-(methylsulfanyl)phenyl]butan-2-amine |
2228371-99-9 | 5g |
$3313.0 | 2023-05-26 |
2-methyl-4-2-(methylsulfanyl)phenylbutan-2-amine Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on 2-methyl-4-2-(methylsulfanyl)phenylbutan-2-amine
Introduction to 2-methyl-4-2-(methylsulfanyl)phenylbutan-2-amine (CAS No. 2228371-99-9)
2-methyl-4-2-(methylsulfanyl)phenylbutan-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2228371-99-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its complex aromatic and aliphatic structural motifs, which contribute to its unique chemical properties and potential biological activities. The presence of a methylsulfanyl group at the para position relative to the phenyl ring, combined with a butan-2-amine side chain, imparts distinct reactivity and interaction capabilities, making it a subject of interest for synthetic chemists and biologists alike.
The structural framework of 2-methyl-4-2-(methylsulfanyl)phenylbutan-2-amine consists of a phenyl ring substituted at the 4-position with a butyl chain that terminates in an amine functional group. The butyl chain itself is further modified by the presence of a methylsulfanyl group at the 2-position, creating a molecule with multiple potential sites for interaction with biological targets. This structural complexity suggests that the compound may exhibit a range of pharmacological effects, depending on its ability to bind to specific receptors or enzymes within cellular systems.
In recent years, there has been growing interest in exploring the pharmacological potential of molecules with similar structural features. Specifically, compounds containing aromatic rings coupled with amine functionalities have been extensively studied for their roles in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. The presence of a methylsulfanyl group in 2-methyl-4-2-(methylsulfanyl)phenylbutan-2-amine may enhance its ability to interact with these pathways, potentially leading to applications in the treatment of neurological disorders or mood disorders.
One of the most compelling aspects of this compound is its potential as a building block for more complex drug candidates. In medicinal chemistry, simple molecules like 2-methyl-4-2-(methylsulfanyl)phenylbutan-2-amine are often used as starting points for structure-based drug design. By leveraging computational methods such as molecular docking and virtual screening, researchers can identify how this compound might interact with target proteins, providing insights into its mechanism of action and therapeutic potential.
Recent studies have highlighted the importance of sulfanyl-containing compounds in drug discovery. Sulfanyl groups are known to enhance solubility and bioavailability, which are critical factors in determining the efficacy of a drug. The incorporation of a methylsulfanyl group in 2-methyl-4-2-(methylsulfanyl)phenylbutan-2-amine may contribute to these properties, making it an attractive candidate for further development.
The synthesis of 2-methyl-4-2-(methylsulfanyl)phenylbutan-2-amine presents both challenges and opportunities for synthetic chemists. The need to introduce multiple functional groups in a regioselective manner requires careful planning and execution. However, advances in synthetic methodologies have made it increasingly feasible to construct complex molecules like this one with high precision. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have enabled the efficient assembly of aryl-aliphatic hybrids, which are key components of many modern drugs.
From a biological perspective, the amine functionality in 2-methyl-4-2-(methylsulfanyl)phenylbutan-2-amine suggests potential interactions with amino acid-based neurotransmitters or enzymes. For instance, compounds with similar structures have been investigated for their ability to modulate monoamine oxidase (MAO) activity, an enzyme crucial for regulating neurotransmitter levels. By influencing MAO activity, such compounds could potentially alter neurotransmitter availability, leading to therapeutic effects in conditions where neurotransmitter balance is disrupted.
The aromatic ring component of this molecule also plays a significant role in its pharmacological profile. Aromatic rings are frequently found in biologically active compounds due to their ability to engage in hydrophobic interactions and π-stacking with biological targets. The specific substitution pattern on the phenyl ring in 2-methyl-4-2-(methylsulfanyl)phenylbutan-2-amine may influence its binding affinity and selectivity for particular targets, making it a valuable scaffold for designing drugs with tailored properties.
In conclusion, 2-methyl-4-2-(methylsulfanyl)phenylbutan-2-am ine (CAS No. 2228371 -99 -9) represents an intriguing compound with significant potential in pharmaceutical research. Its complex structure combines features that are known to contribute to biological activity, including aromatic rings, amine functionalities, and sulfanyl groups. As research continues to uncover new therapeutic targets and develop innovative synthetic strategies, compounds like this one will remain at the forefront of drug discovery efforts aimed at addressing unmet medical needs.
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